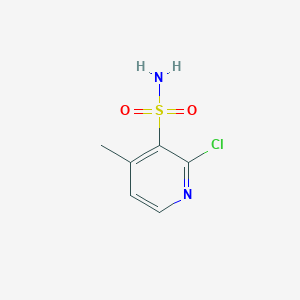

![molecular formula C7H4N2O2S B1398758 Ácido Thieno[3,2-D]pirimidina-4-carboxílico CAS No. 1029144-49-7](/img/structure/B1398758.png)

Ácido Thieno[3,2-D]pirimidina-4-carboxílico

Descripción general

Descripción

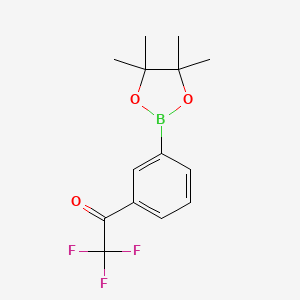

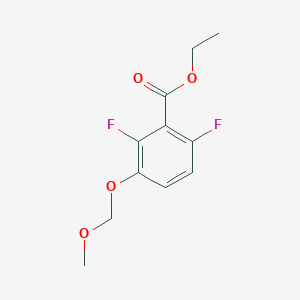

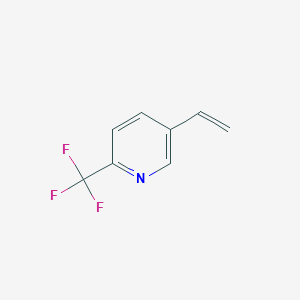

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1029144-49-7 . It is widely represented in the literature, mainly due to its structural relationship with purine bases such as adenine and guanine . It has a molecular weight of 180.19 .

Synthesis Analysis

An effective method for synthesizing novel substituted thieno[2,3-D]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-D]pyrimidines . Another method uses 4-chlorothieno[2,3-D]pyrimidines as starting compounds for the synthesis of thieno[2,3-D]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .Molecular Structure Analysis

The molecular structure of Thieno[3,2-D]pyrimidine-4-carboxylic acid is related to purine bases and is easily synthesized . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of pyridyl amides of thieno[2,3-D]pyrimidine-4-carboxylic acid .Physical and Chemical Properties Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 180.19 .Aplicaciones Científicas De Investigación

Investigación del Cáncer: Inhibición de EZH2

Se han sintetizado y evaluado derivados de Thieno[3,2-D]pirimidina como inhibidores de EZH2 (Enhancer of Zeste Homolog 2), una proteína que juega un papel en la progresión del cáncer. Estos compuestos, incluido el Ácido Thieno[3,2-D]pirimidina-4-carboxílico, muestran potencial para afectar la morfología de las células del linfoma, inducir la apoptosis e inhibir la migración celular .

Agentes Antiproliferativos

Los estudios han identificado los derivados de Thieno[3,2-D]pirimidina como potentes agentes antiproliferativos. Se ha demostrado que inhiben la proliferación de varias líneas celulares de cáncer, lo que los convierte en candidatos atractivos para el desarrollo de fármacos anticancerígenos .

Herramienta Química para Estudios Biológicos

Debido a su actividad biológica, el this compound puede servir como una herramienta química para la optimización y evaluación adicionales de nuevos inhibidores de EZH2, contribuyendo al desarrollo de terapias contra el cáncer dirigidas .

Interacción con la Tubulina

Los compuestos de Thieno[3,2-D]pirimidina se han estudiado por su interacción con la tubulina, una proteína esencial para la división celular. Las estructuras de co-cristalización por rayos X han dilucidado sus mecanismos de unión, destacando su papel como inhibidores del sitio de unión a la colchicina (CBSI) con posibles aplicaciones terapéuticas .

Inhibición de PI3K

Se han sintetizado y evaluado algunos derivados de Thieno[3,2-D]pirimidina como inhibidores de PI3K. Estos compuestos se dirigen a varios isómeros de PI3K (fosfoinositido 3-kinasas), que están involucrados en las vías de crecimiento y supervivencia celular, ofreciendo una vía para el descubrimiento de fármacos anticancerígenos .

Pantalla de Actividad Anticancerígena

Se han probado los derivados de Thieno[3,2-D]pirimidina contra 60 líneas celulares de NCI para determinar su actividad anticancerígena. Esta pantalla ayuda a identificar compuestos prometedores para su posterior desarrollo en agentes anticancerígenos .

Mecanismo De Acción

Target of Action

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound that has been found to interact with several biological targets. One of the primary targets of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Inhibition of EZH2 has been associated with antitumor activity, making it a promising target for cancer therapy .

Mode of Action

The compound interacts with its target, EZH2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression. The exact nature of the interaction between the compound and EZH2 is still under investigation.

Biochemical Pathways

The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-4-carboxylic acid affects several biochemical pathways. EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing. By inhibiting EZH2, the compound disrupts the function of PRC2, leading to changes in gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

The compound’s lipophilicity, or affinity for a lipid environment, suggests that it may diffuse easily into cells

Result of Action

The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-4-carboxylic acid can lead to significant changes in cell behavior. For example, one study found that a derivative of the compound had a remarkable antitumor activity against certain cancer cell lines . The compound was found to affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Safety and Hazards

The safety information for Thieno[3,2-D]pyrimidine-4-carboxylic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Thieno[3,2-D]pyrimidine-4-carboxylic acid and its derivatives have shown promising results in various fields, especially in the development of new EZH2 inhibitors . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . Therefore, they are expected to attract more attention from researchers in the future .

Análisis Bioquímico

Biochemical Properties

Thieno[3,2-D]pyrimidine-4-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as EZH2, which is involved in the regulation of gene expression . Additionally, Thieno[3,2-D]pyrimidine-4-carboxylic acid can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes.

Cellular Effects

The effects of Thieno[3,2-D]pyrimidine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Thieno[3,2-D]pyrimidine-4-carboxylic acid can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, Thieno[3,2-D]pyrimidine-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, Thieno[3,2-D]pyrimidine-4-carboxylic acid inhibits EZH2 by binding to its active site, preventing the enzyme from catalyzing the methylation of histones . This inhibition results in changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

The effects of Thieno[3,2-D]pyrimidine-4-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to Thieno[3,2-D]pyrimidine-4-carboxylic acid has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Thieno[3,2-D]pyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects without causing significant toxicity. At higher doses, Thieno[3,2-D]pyrimidine-4-carboxylic acid may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

Thieno[3,2-D]pyrimidine-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, Thieno[3,2-D]pyrimidine-4-carboxylic acid has been shown to inhibit enzymes involved in nucleotide metabolism, resulting in altered nucleotide pools and metabolic imbalances .

Transport and Distribution

Within cells and tissues, Thieno[3,2-D]pyrimidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, Thieno[3,2-D]pyrimidine-4-carboxylic acid can be transported into cells via specific transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of Thieno[3,2-D]pyrimidine-4-carboxylic acid plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Thieno[3,2-D]pyrimidine-4-carboxylic acid may localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Its localization can also affect its stability and degradation, impacting its overall efficacy.

Propiedades

IUPAC Name |

thieno[3,2-d]pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGKUGRDUXGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725540 | |

| Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029144-49-7 | |

| Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[3,2-d]pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.